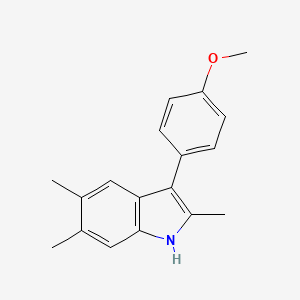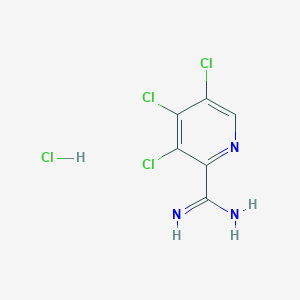
3,4,5-Trichloropicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H5Cl4N3. It is a derivative of picolinamide, characterized by the presence of three chlorine atoms at the 3, 4, and 5 positions on the pyridine ring. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloropicolinimidamide hydrochloride typically involves the chlorination of picolinamide. The process begins with the preparation of picolinamide, followed by the introduction of chlorine atoms at the desired positions on the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloropyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3,4,5-Trichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as an antimicrobial or anticancer agent, is ongoing.
Industry: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichloropyridine: A closely related compound with similar chemical properties but lacking the amidine group.
2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3,5-Dichloropicolinimidamide: A less chlorinated analog with only two chlorine atoms.
Uniqueness
3,4,5-Trichloropicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of the amidine group. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for specialized research applications.
Properties
CAS No. |
1179362-01-6 |
|---|---|
Molecular Formula |
C6H5Cl4N3 |
Molecular Weight |
260.9 g/mol |
IUPAC Name |
3,4,5-trichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N3.ClH/c7-2-1-12-5(6(10)11)4(9)3(2)8;/h1H,(H3,10,11);1H |
InChI Key |
ROGKGFJDTIFKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(=N)N)Cl)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


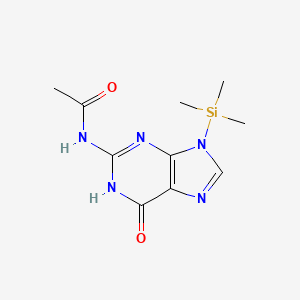
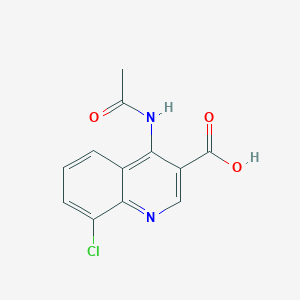


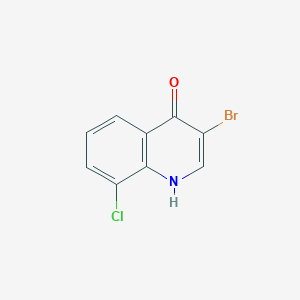
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)
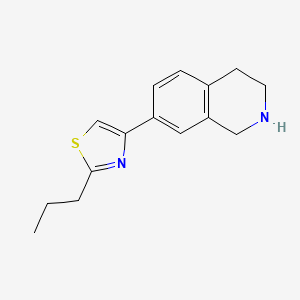

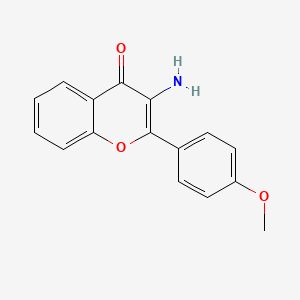
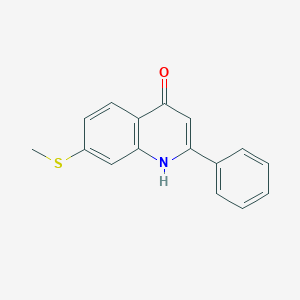
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)

